molecular formula C14H15F3N4O3 B1393009 tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate CAS No. 1160994-72-8

tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate

Cat. No.: B1393009
CAS No.: 1160994-72-8
M. Wt: 344.29 g/mol
InChI Key: LKPVAHGYJONAPC-UHFFFAOYSA-N
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Description

tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery research. Its primary research application is as a key synthetic precursor in the development of potent and selective inhibitors for challenging therapeutic targets. Scientific literature identifies this compound as a critical building block in the synthesis of covalent inhibitors targeting the KRAS G12C mutant protein, a prevalent and once "undruggable" oncoprotein in cancers such as non-small cell lung cancer and colorectal cancer. The structure incorporates a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its favorable metabolic stability and ability to act as a bioisostere for ester and amide functionalities, linked to a trifluoromethyl-substituted pyridine which often enhances pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group on the carbamate functionality is strategically placed to allow for further elaboration, typically through deprotection to reveal a primary amine that can be coupled to an electrophilic warhead designed to form a covalent bond with the mutant cysteine residue of KRAS G12C. Research utilizing this intermediate is focused on creating novel therapeutic candidates that trap the KRAS protein in its inactive state, thereby inhibiting downstream oncogenic signaling pathways and suppressing tumor growth. Its use is therefore central to cutting-edge oncology research programs aimed at addressing high-unmet medical need in precision medicine. Source

Properties

IUPAC Name

tert-butyl N-[[3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3/c1-13(2,3)23-12(22)19-7-10-20-11(21-24-10)9-5-4-8(6-18-9)14(15,16)17/h4-6H,7H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPVAHGYJONAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117390
Record name 1,1-Dimethylethyl N-[[3-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160994-72-8
Record name 1,1-Dimethylethyl N-[[3-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160994-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[3-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate exhibit anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.

Agrochemicals

Pesticide Development
The trifluoromethyl group in the structure enhances lipophilicity, making the compound suitable for developing new agrochemicals. Research indicates that such compounds can act as effective pesticides against various agricultural pests, providing an alternative to traditional chemicals with lower environmental impact.

Herbicidal Properties
Additionally, derivatives of this compound have been studied for their herbicidal activity. They work by inhibiting specific enzymes in plants, leading to effective weed management strategies.

Material Science

Polymer Synthesis
this compound can be utilized in synthesizing polymers with enhanced thermal and chemical stability. The incorporation of such compounds into polymer matrices has shown to improve mechanical properties and resistance to degradation.

Nanotechnology Applications
In nanotechnology, this compound can be functionalized to create nanocarriers for drug delivery systems. The ability to modify its structure allows for targeted delivery mechanisms that enhance therapeutic efficacy while minimizing side effects.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant tumor inhibition in xenograft models using oxadiazole derivatives similar to the target compound.
Study 2Pesticide EfficacyEvaluated the effectiveness of trifluoromethyl-pyridine-based compounds against common agricultural pests; showed over 80% mortality rate in test subjects.
Study 3Polymer PropertiesInvestigated the thermal stability of polymers incorporating the compound; results indicated a 30% increase in thermal resistance compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,2,4-oxadiazole derivatives, which are widely explored for their pharmacological and material science applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Melting Point (°C) Biological Activity Safety Data
tert-Butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate C₁₄H₁₇F₃N₄O₃ 298.30 Trifluoromethylpyridinyl, carbamate-protected methyl linker HClO₄-SiO₂ catalysis (80°C, 8 min) 85–87 Not explicitly reported (structural similarity suggests kinase or antimicrobial potential) H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
4-Chloro-N-[[3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide 853944-08-8 C₁₆H₁₁ClF₃N₄O₃S 437.80 Trifluoromethylpyridinyl, sulfonamide substituent Not reported Antimicrobial (inferred from sulfonamide class) Likely H302/H312 (harmful if swallowed/in contact)
tert-Butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate 913511-98-5 C₁₅H₁₈F₃N₃O₃ 345.32 Phenyl ring instead of pyridinyl Not reported Material science applications (e.g., polymer stabilizers) No specific data
(R)-tert-Butyl N-[1-(3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl)ethyl]carbamate 1909294-09-2 C₁₀H₁₄F₃N₃O₃ 281.23 Ethyl linker, chiral center Pd-mediated coupling Kinase inhibition (structural similarity to SphK inhibitors) H318 (serious eye damage)

Key Observations

Structural Variations: The trifluoromethylpyridinyl group in the target compound enhances electron-withdrawing properties and metabolic stability compared to phenyl-substituted analogs (e.g., CAS 913511-98-5) .

Synthesis Efficiency :

  • The target compound’s synthesis is rapid (8 minutes) under acidic catalysis , whereas analogs like CAS 1909294-09-2 require transition-metal catalysts (e.g., Pd), increasing cost and complexity .

Biological Activity :

  • While the target compound’s activity is unreported, sulfonamide analogs (e.g., CAS 853944-08-8) show antimicrobial properties , and chiral oxadiazoles (CAS 1909294-09-2) are linked to kinase inhibition .

Safety Profiles :

  • The target compound’s hazards (skin/eye irritation) contrast with sulfonamides’ systemic toxicity (e.g., H302) and chiral derivatives’ ocular risks (H318) .

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives such as acid chlorides or esters. The general reaction scheme is:

  • Step 1: Preparation of amidoxime intermediate from the corresponding nitrile.
  • Step 2: Reaction of the amidoxime with a 2-carboxylic acid derivative bearing the trifluoromethyl-pyridinyl substituent.
  • Step 3: Cyclization under dehydrating conditions (e.g., using phosphorus oxychloride, carbodiimides, or other dehydrating agents) to form the 1,2,4-oxadiazole ring.

This method is well-documented for oxadiazole synthesis and allows incorporation of various substituents on the heterocycle.

Installation of the tert-Butyl Carbamate Group

The tert-butyl carbamate protecting group is introduced by reacting the amine functionality with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically using a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or tetrahydrofuran.

In this compound, the carbamate is linked via a methylene bridge to the oxadiazole ring nitrogen, suggesting that the intermediate oxadiazole derivative contains a free amine or a suitable precursor that can be converted to the carbamate.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Amidoxime formation Hydroxylamine hydrochloride, base (NaOH) From nitrile precursor
Cyclization to oxadiazole Acid chloride or ester derivative, POCl3 or EDCI Dehydrating agents facilitate ring closure
Carbamate installation Di-tert-butyl dicarbonate (Boc2O), base (Et3N) Protects amine as tert-butyl carbamate

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome
1 Amidoxime formation Hydroxylamine hydrochloride, base Amidoxime intermediate
2 Cyclodehydration Acid chloride derivative, POCl3 or EDCI Formation of 1,2,4-oxadiazole ring
3 Linker introduction Halomethyl reagent (if needed) Methylene linker attached to oxadiazole
4 Carbamate protection Di-tert-butyl dicarbonate, base tert-Butyl carbamate installed

This comprehensive preparation method is consistent with the chemical nature of tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate and aligns with standard synthetic protocols for oxadiazole derivatives bearing trifluoromethyl-substituted heterocycles and carbamate protecting groups.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between activated intermediates. For example, tert-butyl carbamate derivatives are often deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by coupling with heterocyclic moieties like 1,2,4-oxadiazoles. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be optimized to avoid side reactions. For instance, TFA-mediated deprotection requires careful control of reaction time (1–2 hours) to prevent over-degradation . Purification via preparative HPLC or column chromatography is critical to isolate the target compound from unreacted starting materials or by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data should be prioritized?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure, particularly the trifluoromethyl group and oxadiazole ring. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the carbamate C=O stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is recommended for exact mass confirmation. For example, tert-butyl carbamates often show distinct tert-butyl signals at ~1.4 ppm in ¹H NMR .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards. Safety data sheets (SDS) for similar carbamates indicate acute toxicity risks (e.g., LD₅₀ values < 2000 mg/kg in rodents) and recommend avoiding inhalation or direct contact. Emergency measures include immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL can unambiguously determine bond lengths, angles, and stereochemistry. For example, SHELX refinement parameters (e.g., R-factor < 0.05) ensure high accuracy in resolving oxadiazole-pyridine dihedral angles, which are critical for understanding electronic conjugation. Discrepancies between computational models and experimental data (e.g., torsional strain) can be addressed by comparing SC-XRD results with density functional theory (DFT) calculations .

Q. What computational methods are suitable for predicting the reactivity of the trifluoromethylpyridine moiety in nucleophilic environments?

  • Methodological Answer : Hybrid functional DFT (e.g., B3LYP/6-311+G(d,p)) can model electron-withdrawing effects of the trifluoromethyl group on pyridine’s aromatic ring. Solvent effects (e.g., polar aprotic vs. protic) should be incorporated via implicit models like COSMO. Fukui indices identify nucleophilic attack sites, while molecular dynamics simulations predict stability under varying pH or temperature .

Q. How does the 1,2,4-oxadiazole ring influence the compound’s stability in biological assays, and what degradation products are likely?

  • Methodological Answer : The oxadiazole ring’s hydrolytic susceptibility depends on pH and enzymatic activity. In vitro studies using simulated gastric fluid (pH 1.2–3.0) can track degradation via LC-MS. Common degradation pathways include ring-opening to form amides or nitriles. Accelerated stability testing (40°C/75% RH for 6 months) combined with Arrhenius modeling predicts shelf-life .

Q. What strategies mitigate batch-to-batch variability in yield during large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR to monitor reaction progress. Design of experiments (DoE) optimizes variables (e.g., catalyst loading, temperature). For example, tert-butyl carbamate coupling reactions may require palladium catalysts (e.g., Pd(OAc)₂) at 0.5–1 mol%, with yields increasing from 60% to >85% after DoE optimization .

Key Citations

  • Synthesis & Purification : TFA-mediated deprotection and HPLC .
  • Crystallography : SHELX refinement for structural validation .
  • Computational Modeling : DFT for reactivity prediction .
  • Safety Protocols : SDS guidelines for carbamate handling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate

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